3-(but-3-yn-2-yl)-1,3-oxazolidin-2-one
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Overview
Description
3-(but-3-yn-2-yl)-1,3-oxazolidin-2-one is an organic compound that belongs to the class of oxazolidinones. Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This specific compound features a unique structure with an oxazolidinone ring substituted with a but-3-yn-2-yl group, which imparts distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(but-3-yn-2-yl)-1,3-oxazolidin-2-one typically involves the reaction of an appropriate oxazolidinone precursor with a but-3-yn-2-yl halide or similar derivative. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the oxazolidinone, followed by nucleophilic substitution with but-3-yn-2-yl bromide under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactors can be employed to facilitate the reaction between the oxazolidinone precursor and but-3-yn-2-yl halide, ensuring precise control over reaction conditions and minimizing side reactions .
Chemical Reactions Analysis
Types of Reactions
3-(but-3-yn-2-yl)-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The alkyne group can be reduced to alkenes or alkanes using hydrogenation catalysts.
Substitution: The oxazolidinone ring can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas is commonly employed.
Substitution: Strong bases like sodium hydride or potassium tert-butoxide are used to generate nucleophiles for substitution reactions.
Major Products
Oxidation: Formation of but-3-yn-2-one derivatives.
Reduction: Formation of but-3-en-2-yl or but-3-yl derivatives.
Substitution: Formation of various substituted oxazolidinones depending on the nucleophile used.
Scientific Research Applications
3-(but-3-yn-2-yl)-1,3-oxazolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial properties.
Medicine: Explored as a scaffold for the development of new antibiotics and other therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(but-3-yn-2-yl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In the context of its antimicrobial activity, it is believed to inhibit protein synthesis by binding to the bacterial ribosome, thereby preventing the formation of essential proteins. This action disrupts bacterial growth and replication, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
3-(alk-2-yn-1-yl)-1,3-oxazolidines: These compounds share a similar oxazolidinone core but differ in the alkyne substituent.
3-cyclopentylpropionic acid, but-3-yn-2-yl ester: This compound has a similar but-3-yn-2-yl group but is esterified with a different acid.
Uniqueness
3-(but-3-yn-2-yl)-1,3-oxazolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity
Properties
CAS No. |
1596863-12-5 |
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Molecular Formula |
C7H9NO2 |
Molecular Weight |
139.2 |
Purity |
95 |
Origin of Product |
United States |
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